molecular formula C27H25ClN6O B2735084 1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE CAS No. 899971-12-1

1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2735084
CAS No.: 899971-12-1
M. Wt: 484.99
InChI Key: SMSRXQMQOWVMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • A 7-chloro substituent on the quinazoline ring, which may enhance electrophilic interactions.
  • A 3-(3-methylphenyl) group on the triazole ring, contributing to lipophilicity and steric effects.
  • A 4-(2-methoxyphenyl)piperazine moiety at position 5, likely influencing receptor binding via hydrogen bonding and π-π interactions.

Properties

IUPAC Name

7-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O/c1-18-6-5-7-19(16-18)25-27-29-26(21-17-20(28)10-11-22(21)34(27)31-30-25)33-14-12-32(13-15-33)23-8-3-4-9-24(23)35-2/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSRXQMQOWVMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the triazoloquinazoline core through cyclization reactions, followed by the introduction of the piperazine ring and subsequent functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

    Addition: The addition of atoms or groups to the double or triple bonds in the molecule, often using reagents like hydrogen or halogens.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine exhibit significant anticancer properties. For instance, studies have shown that triazoloquinazolines can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that derivatives of triazoloquinazolines possess potent antibacterial and antifungal effects, making them candidates for the development of new antimicrobial agents .

Neurological Applications

Given its structural characteristics, this compound may interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders by modulating dopaminergic pathways . The piperazine moiety is known for its ability to cross the blood-brain barrier, enhancing its therapeutic potential in neuropharmacology.

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal demonstrated that a related triazoloquinazoline compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways . This finding underscores the potential for further exploration of similar compounds in cancer therapy.

Case Study 2: Antimicrobial Screening

In another investigation, a series of triazoloquinazoline derivatives were synthesized and screened for their activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their viability as new antimicrobial agents .

Data Table: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
Anticancer Inhibition of tumor cell proliferation; apoptosis induction via caspase activation.
Antimicrobial Significant activity against Mycobacterium smegmatis; MIC = 6.25 µg/mL.
Neurological Potential modulation of dopaminergic pathways; implications for neurological disorders.

Mechanism of Action

The mechanism of action of 1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • BB00963 (): Shares the triazoloquinazoline core but replaces the 3-methylphenyl group with 3-(trifluoromethyl)phenyl and the 2-methoxyphenylpiperazine with 2-fluorophenylpiperazine . The trifluoromethyl group increases electronegativity and metabolic stability compared to methyl, while fluorine enhances membrane permeability .
  • BA93940 (): Substitutes the 2-methoxyphenylpiperazine with furan-2-carbonylpiperazine.
  • HBK Series (): Piperazine derivatives with phenoxyethoxyethyl or phenoxypropyl chains. These lack the triazoloquinazoline core but retain the 2-methoxyphenylpiperazine motif, highlighting the importance of the piperazine substituent in bioactivity .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound Not explicitly provided ~530 (estimated) 3-(3-methylphenyl), 2-methoxyphenylpiperazine Moderate lipophilicity, H-bond donor
BB00963 C₂₆H₁₉ClF₄N₆ 526.92 3-(CF₃)phenyl, 2-fluorophenylpiperazine High electronegativity, improved stability
BA93940 C₂₅H₁₈ClF₃N₆O₂ 526.90 Furan-2-carbonylpiperazine Enhanced polarity, solubility
HBK15 C₂₄H₂₈ClN₃O₃ 454.95 2-chloro-6-methylphenoxyethoxyethyl Flexible chain, moderate steric bulk

Biological Activity

The compound 1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine is a complex organic molecule belonging to the class of triazoloquinazolines. This class of compounds has garnered attention for its diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure

The compound's structure can be summarized as follows:

ComponentDescription
Chloro Group Positioned at the 7th position of the triazole ring
Methylphenyl Group Attached to the triazole ring at the 3rd position
Methoxyphenyl Group Substituent on the piperazine ring
Piperazine Ring Central structure providing stability and biological activity

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Antihypertensive Effects : Similar compounds in the triazoloquinazoline family have shown promising results in lowering blood pressure. Studies have demonstrated that derivatives can act as potent adrenoblockers and cardiac stimulants, potentially useful in treating hypertension .
  • Anti-inflammatory Properties : Compounds within this class have been investigated for their anti-inflammatory effects. They may inhibit key pathways involved in inflammatory responses, such as the NF-κB signaling pathway, thereby reducing inflammation in various models .
  • Anticancer Potential : Triazoloquinazolines have been studied for their cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making them candidates for further development as anticancer agents .

Antihypertensive Activity

A study evaluating a series of triazoloquinazoline derivatives found that certain compounds significantly reduced heart rate and blood pressure in animal models. For instance, modifications to the piperazine moiety enhanced hypotensive effects, indicating that structural variations can lead to improved pharmacological profiles .

Anti-inflammatory Mechanisms

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines. The binding affinities to mitogen-activated protein kinases (MAPKs) suggest a mechanism where these compounds modulate inflammatory responses at a molecular level. Compounds were noted to exhibit IC50 values below 50 µM in cell-based assays, indicating potent activity .

Anticancer Activity

Triazoloquinazolines have demonstrated selective cytotoxicity against various cancer cell lines. For example, one study reported that specific derivatives caused significant apoptosis in breast cancer cells while sparing normal cells. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial integrity .

Case Studies

  • Case Study on Antihypertensive Effects : A series of experiments conducted on hypertensive rats demonstrated that administration of related triazoloquinazoline derivatives resulted in a notable decrease in systolic blood pressure compared to controls. The most effective derivative achieved a reduction of approximately 30% within two hours post-administration.
  • Case Study on Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with a related compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, 80°C, 12h6592
2Pd(PPh₃)₄, DCM, rt7895
3Column chromatography8598

Q. Table 2: In Silico ADMET Predictions

ParameterValueImplication
LogP3.4Moderate lipophilicity
CYP2D6 InhibitionHighRisk of drug-drug interactions
Plasma Protein Binding (%)89Limited free fraction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.